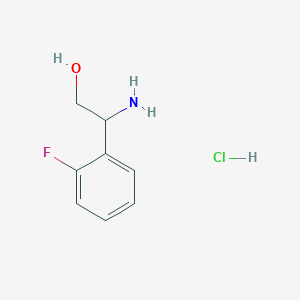

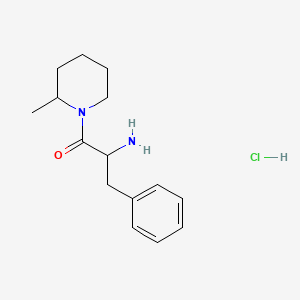

![molecular formula C14H25Cl2N3O B1525197 2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride CAS No. 1236261-09-8](/img/structure/B1525197.png)

2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as “N-[3-(Dimethylamino)propyl]methacrylamide” (DMAPMA), has been reported. DMAPMA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPMA .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Scientific Research Applications

Phase I Study of Cytotoxic Agent N -[2-(dimethylamino)ethyl]acridine-4-carboxamide

This study investigated a DNA-intercalating drug with a dual mode of cytotoxic action, potentially involving topoisomerases I and II, for its clinical trial potential against solid tumors. Despite a maximum tolerated dose being identified, the study suggested the need for exploring methods to deliver higher doses for therapeutic efficacy (McCrystal et al., 1999).

Behavioral Characterization of Phenylethylamine Hallucinogen Metabolites

This research evaluated the pharmacological activity of certain metabolites of a phenylethylamine hallucinogen, providing insights into their stimulus properties and receptor affinities. Such studies are crucial for understanding the neurological impacts of psychoactive substances (Eckler et al., 2003).

Clinical Evaluation of a Coronary Vasodilator

The study assessed the clinical effects of a new coronary vasodilator, highlighting the importance of controlled studies and objective criteria in evaluating antianginal drugs (Sandler, 1960).

Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans

This research focused on the metabolism of acrylamide in humans, analyzing its conversion and the formation of hemoglobin adducts, which has implications for understanding the toxicological profile of environmental and dietary exposures (Fennell et al., 2005).

Phase II Study of the Amsacrine Analogue CI-921 in Non-Small Cell Lung Cancer

This study examined the antitumor activity of a topoisomerase II poison, demonstrating the drug's effects and side effects in treating non-small cell lung cancer, emphasizing the need for further testing using multiple daily schedules (Harvey et al., 1991).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

It’s known that similar compounds can form assemblies with different reactivity due to hydrogen bonding .

Pharmacokinetics

The compound’s physical and chemical properties such as molecular weight (24617800), and LogP (209670) can influence its bioavailability .

Result of Action

Similar compounds have been shown to have significant effects on the composition and compositional heterogeneity of copolymers .

Action Environment

The action of 2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride can be influenced by various environmental factors. For instance, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . Additionally, safety precautions should be taken to avoid skin and eye contact, and ensure good ventilation to prevent inhalation hazards .

Properties

IUPAC Name |

2-amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O.2ClH/c1-17(2)10-6-9-16-14(18)13(15)11-12-7-4-3-5-8-12;;/h3-5,7-8,13H,6,9-11,15H2,1-2H3,(H,16,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSLDVXJPWMCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(CC1=CC=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

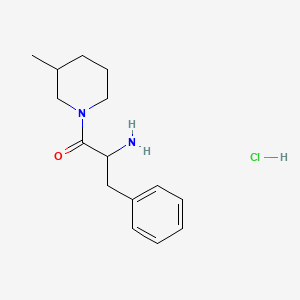

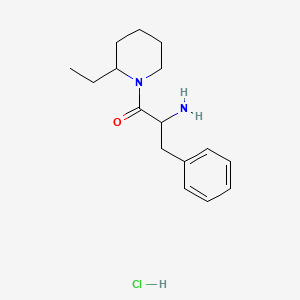

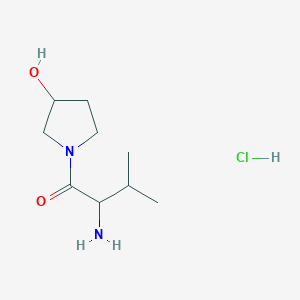

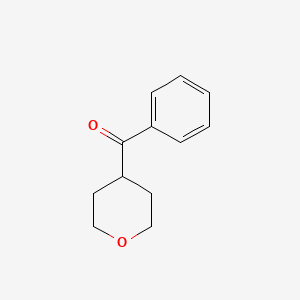

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

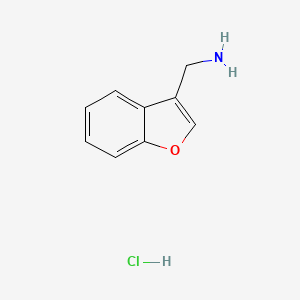

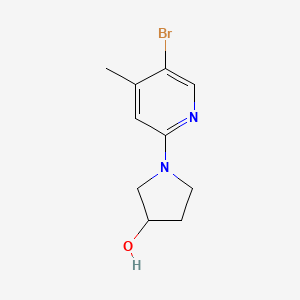

![2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1525120.png)

amino]-1-ethanol](/img/structure/B1525121.png)

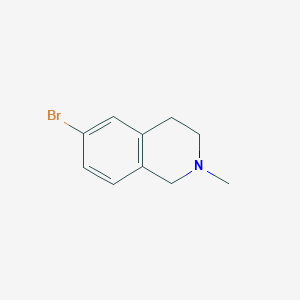

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525122.png)

![2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1525130.png)